Mass Spectral Differentiation: +5 Da Mass Shift Enables Isotope Dilution MS Quantitation Without Native Analyte Interference
Nitrobenzene-d5 provides a +5 Da molecular ion mass shift relative to unlabeled nitrobenzene (C6H5NO2, MW 123.11) due to complete deuteration of all five aromatic hydrogen positions . This +5 Da separation eliminates isobaric interference from the native analyte in isotope dilution mass spectrometry workflows, enabling precise quantification via distinct MRM transitions or extracted ion chromatograms. In contrast, alternative isotopologues such as nitrobenzene-13C6 (MW 129.07) provide a +6 Da shift and fall outside the EPA method-specified surrogate standard requirements for nitrobenzene quantitation in EPA 625, 529, and 8270D .
| Evidence Dimension | Molecular ion mass shift in mass spectrometry |
|---|---|
| Target Compound Data | +5 Da (M+5 relative to unlabeled nitrobenzene) |
| Comparator Or Baseline | Unlabeled nitrobenzene: 0 Da shift; Nitrobenzene-13C6: +6 Da shift |
| Quantified Difference | 5 Da separation from native analyte for Nitrobenzene-d5 versus 0 Da for unlabeled analog; 5 Da versus 6 Da for 13C6 alternative |
| Conditions | GC-MS or LC-MS analysis with electron ionization (EI) or electrospray ionization (ESI) |
Why This Matters
The +5 Da mass shift is the EPA-validated parameter for surrogate recovery calculations in regulatory compliance monitoring; deviation from this specific mass shift invalidates method-defined acceptance criteria.
